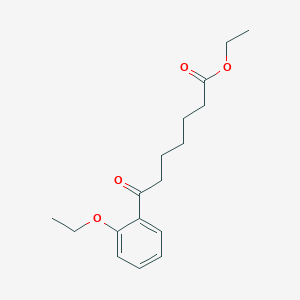

Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate

CAS No.: 898757-45-4

Cat. No.: VC2292747

Molecular Formula: C17H24O4

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898757-45-4 |

|---|---|

| Molecular Formula | C17H24O4 |

| Molecular Weight | 292.4 g/mol |

| IUPAC Name | ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate |

| Standard InChI | InChI=1S/C17H24O4/c1-3-20-16-12-9-8-10-14(16)15(18)11-6-5-7-13-17(19)21-4-2/h8-10,12H,3-7,11,13H2,1-2H3 |

| Standard InChI Key | DDUVIBQTGVFQOB-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1C(=O)CCCCCC(=O)OCC |

| Canonical SMILES | CCOC1=CC=CC=C1C(=O)CCCCCC(=O)OCC |

Introduction

Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethoxyphenyl group and a keto functionality, which confer specific chemical and biological properties. This compound has garnered attention for its potential applications in chemistry, biology, and medicine, particularly as an intermediate in the synthesis of more complex organic molecules and for its biological activities.

Synthesis Methods

The synthesis of Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2-ethoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Chemical Reactions and Transformations

Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions:

-

Oxidation: The ethoxyphenyl group can be oxidized to form phenolic derivatives using reagents like potassium permanganate or chromium trioxide in acidic conditions.

-

Reduction: The keto group can be reduced to a hydroxyl group using sodium borohydride or lithium aluminum hydride.

-

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Phenolic derivatives |

| Reduction | Sodium borohydride, Lithium aluminum hydride | 7-(2-ethoxyphenyl)-7-hydroxyheptanoate |

| Substitution | Nucleophiles (amines, thiols) with base (sodium hydroxide) | Substituted derivatives |

Biological Activities and Applications

Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate has been investigated for its biological activities, including antimicrobial and anti-inflammatory properties. It shows potential in cancer therapy by inhibiting cell proliferation and modulating enzyme activity, such as thioredoxin reductase (TrxR).

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticancer | Inhibition of cell proliferation, interference with tubulin dynamics | Cancer therapy |

| Enzyme Inhibition | Modulation of TrxR and other enzymes | Therapeutic applications targeting specific enzymes |

Comparison with Similar Compounds

Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate can be compared with other similar compounds like Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate and Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate. These compounds differ in their substituents on the phenyl ring, affecting their reactivity and biological activity.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate | Methoxy group instead of ethoxy | Moderate enzyme inhibition |

| Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate | Two methoxy groups on the phenyl ring | Enhanced reactivity and potential biological activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume